molecular formula C7H6INO3 B6260144 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1690658-38-8

5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B6260144
CAS No.: 1690658-38-8
M. Wt: 279
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Description

5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 3rd position of the dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form an intermediate, which then reacts with active methylene nitriles to afford the desired dihydropyridine derivative . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as methanol or ethanol, with the addition of a catalyst like methanesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine derivatives or reduction to form dihydropyridine derivatives.

    Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents like methanol, ethanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions include substituted dihydropyridine derivatives, oxidized pyridine derivatives, and various heterocyclic compounds formed through condensation reactions.

Scientific Research Applications

5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid include other dihydropyridine derivatives such as:

  • 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 5-bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 5-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in unique substitution reactions and may enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1690658-38-8

Molecular Formula

C7H6INO3

Molecular Weight

279

Purity

95

Origin of Product

United States

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